molecular formula C14H14ClN3O2 B2658449 2-chloro-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide CAS No. 1421477-82-8

2-chloro-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide

Cat. No.: B2658449
CAS No.: 1421477-82-8
M. Wt: 291.74
InChI Key: GIZLZNQGRXSIEJ-UHFFFAOYSA-N
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Description

2-chloro-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide is a chemical compound offered for research purposes. It is part of a class of 6-oxopyrimidin-1(6H)-yl benzamide derivatives which have been the subject of scientific investigation due to their potential bioactivities . Studies on closely related structural analogs have demonstrated that this family of compounds can exhibit significant antibacterial properties, particularly against pathogens such as Klebsiella pneumonia and Bacillus cereus . Furthermore, some derivatives have shown promising cytotoxic effects against human tumor cell lines, including A549 and H460, at micromolar concentrations, suggesting their value in oncological research . The molecular structure of this reagent integrates a benzamide moiety linked to a 4-methyl-6-oxopyrimidine ring, a scaffold known to be of interest in medicinal chemistry . As with all specialized research chemicals, this product is intended for use by qualified professionals in a controlled laboratory setting. This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human use.

Properties

IUPAC Name

2-chloro-N-[2-(4-methyl-6-oxopyrimidin-1-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O2/c1-10-8-13(19)18(9-17-10)7-6-16-14(20)11-4-2-3-5-12(11)15/h2-5,8-9H,6-7H2,1H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIZLZNQGRXSIEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C=N1)CCNC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide typically involves a multi-step process One common method starts with the chlorination of benzamide to introduce the chloro group This is followed by the alkylation of the amide nitrogen with an appropriate ethylating agent

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide, and a suitable solvent, like dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzamides.

Scientific Research Applications

2-chloro-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used to study the interactions between small molecules and biological macromolecules.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Medicinal Chemistry

A. (S)-2,6-Dichloro-N-(2-(2-(1-Hydroxypropan-2-ylamino)-6-methylpyrimidin-4-ylamino)pyridin-4-yl)benzamide (Compound 1)

  • Structure: Features a dichlorobenzamide core, a pyridinylamino-pyrimidine group, and a hydroxylated side chain.
  • Key Differences :
    • Additional chlorine substituent at position 6 of the benzamide.
    • Pyridine ring replaces the ethyl linker in the target compound.
  • Activity : Demonstrated as an EGFR inhibitor (IC₅₀ = 0.8 nM), highlighting the importance of chlorine substituents and pyrimidine motifs in kinase binding .
  • Data :
    • LCMS (ESI): [M+H]⁺ = 447.1.
    • NMR: Distinct aromatic and pyrimidine proton signals (e.g., δ 11.01 ppm for NH) .

B. 2-Chloro-N-[1-(5-{[2-(4-Fluorophenoxy)ethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide (ZVT)

  • Structure: Contains a triazole-thioether group and a 4-fluorophenoxyethyl side chain.
  • Key Differences: Triazole ring replaces the pyrimidine ring. Fluorophenoxy group enhances lipophilicity and target selectivity.
  • Activity : Standard inhibitor of Mycobacterium tuberculosis pantothenate kinase (MtPanK), indicating sulfur-containing groups improve antitubercular activity .

C. N-[2-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-2-[[(2-methyl-4-thiazolyl)methyl]thio]-benzamide

  • Structure : Includes a thiazole-thioether group and a trifluoromethylpyridine moiety.
  • Key Differences :
    • Thiazole and trifluoromethyl groups enhance metabolic stability.
  • Activity : Designed for cancer therapy, targeting tyrosine kinases or viral proteases .

Pesticide and Agrochemical Analogs

A. Triflumuron (2-Chloro-N-(((4-(trifluoromethoxy)phenyl)amino)carbonyl)benzamide)

  • Structure : Urea-linked benzamide with a trifluoromethoxy group.
  • Key Differences :
    • Urea bridge instead of an ethyl-pyrimidine linker.
  • Activity : Insect growth regulator targeting chitin synthesis .

B. Chlorsulfuron (2-Chloro-N-(((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)benzenesulfonamide)

  • Structure : Sulfonamide core with a triazine ring.
  • Key Differences :
    • Sulfonamide and triazine groups confer herbicidal activity.
  • Activity : Acetolactate synthase (ALS) inhibitor in plants .

Structural and Functional Analysis

Compound Core Structure Key Substituents Biological Target Reference
Target Compound Benzamide + pyrimidine 2-Cl, 4-methyl-6-oxopyrimidine N/A
Compound 1 (EGFR inhibitor) Dichlorobenzamide Pyridinylamino-pyrimidine, hydroxypropyl EGFR kinase
ZVT (MtPanK inhibitor) Benzamide + triazole 4-Fluorophenoxyethyl-thioether MtPanK
Triflumuron Urea-bridged benzamide Trifluoromethoxyphenyl Insect chitin synthase

Key Observations:

Chlorine Position : The 2-chloro substituent in the benzamide core is conserved across analogs, suggesting its role in π-stacking or hydrophobic interactions .

Heterocyclic Linkers : Pyrimidine (target compound) vs. triazole (ZVT) vs. thiazole (anticancer analogs) influence target selectivity. Pyrimidines are prevalent in kinase inhibitors, while triazoles/thiazoles enhance metabolic stability .

Side Chains : Ethyl linkers (target compound) vs. thioether chains (ZVT) modulate solubility and membrane permeability .

Research Implications

  • Medicinal Chemistry : The target compound’s pyrimidine-ethyl-benzamide scaffold is understudied compared to triazole or thiazole analogs. Testing against kinases (e.g., EGFR) or microbial targets (e.g., MtPanK) is warranted.
  • Synthetic Feasibility: describes chromene-pyrimidinone synthesis via benzoylation, suggesting routes to modify the target compound’s pyrimidine ring .

Biological Activity

2-chloro-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide is a compound with potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article explores its synthesis, biological activity, and potential applications based on diverse research findings.

  • Molecular Formula : C12H12ClN3O
  • Molecular Weight : 245.7 g/mol
  • CAS Number : 1203014-55-4

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Pyrimidinyl Intermediate : The reaction begins with 4-methyl-6-oxopyrimidine being reacted with appropriate reagents.
  • Acylation Reaction : The pyrimidinyl intermediate undergoes acylation with chloroacetyl chloride under basic conditions to yield the target compound.

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. A study showed that benzamides substituted with pyridine-linked structures displayed potent fungicidal activities against various fungal strains, including Botrytis cinereal and Sclerotinia sclerotiorum .

CompoundFungicidal Activity (%)EC50 (µg/mL)
7h90.517.39
Fluxapyroxad63.6N/A

This data indicates that compounds with similar structures may also exhibit strong antifungal properties.

Insecticidal Activity

The compound's larvicidal activity was assessed against mosquito larvae, where certain derivatives showed high efficacy at concentrations as low as 10 mg/L. For instance, compound 7a demonstrated a death rate of 100% at this concentration .

Concentration (mg/L)Death Rate (%)
10100
50Varies

The mechanism of action for compounds like this compound likely involves interaction with specific enzymes or receptors within microbial cells, leading to inhibition of essential cellular processes such as protein synthesis or cell wall formation .

Case Studies

  • Study on Larvicidal Activity : A series of benzamide derivatives were tested for their larvicidal activity, revealing that modifications in the benzamide structure significantly influenced their effectiveness against mosquito larvae .
  • Fungicidal Efficacy Against Botrytis cinereal : Compound 7h was found to be more effective than the commercial fungicide fluxapyroxad, indicating its potential as a lead compound for developing new antifungal agents .

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